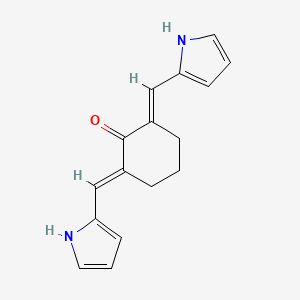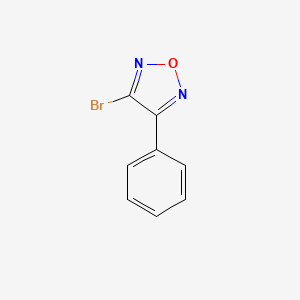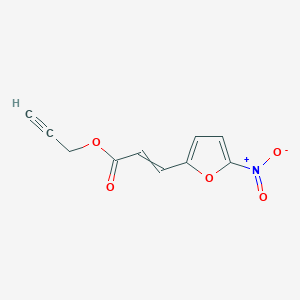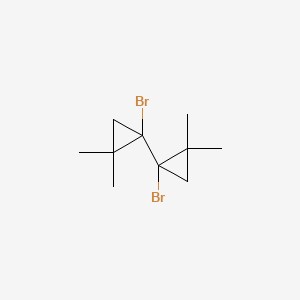
1,1'-Dibromo-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring. This compound is characterized by the presence of bromine atoms and methyl groups attached to the cyclopropane rings, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a catalyst such as benzyltriethylammonium chloride . The reaction is typically carried out in a solvent like methylene chloride with ethanol as a co-solvent. The mixture is vigorously stirred to ensure proper mixing and reaction completion.
Chemical Reactions Analysis
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking the cyclopropane ring.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex cyclopropane derivatives and other organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying the effects of halogenated cyclopropanes on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with cyclopropane-based structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes such as 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane and 1,2-Dibromotetrachloroethane . These compounds share similar structural features but differ in their halogenation patterns and the presence of additional functional groups. The uniqueness of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific arrangement of bromine and methyl groups, which imparts distinct chemical and physical properties.
Similar Compounds
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- 1,2-Dibromotetrachloroethane
- 1,2-Dibromoethane
Properties
CAS No. |
91737-73-4 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
1-bromo-1-(1-bromo-2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C10H16Br2/c1-7(2)5-9(7,11)10(12)6-8(10,3)4/h5-6H2,1-4H3 |
InChI Key |
FMPFSQVNQFYMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2(CC2(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
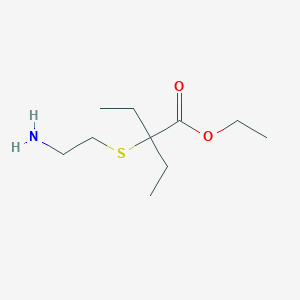
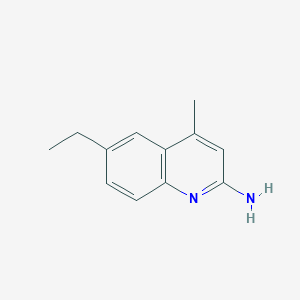
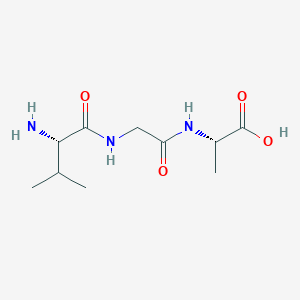
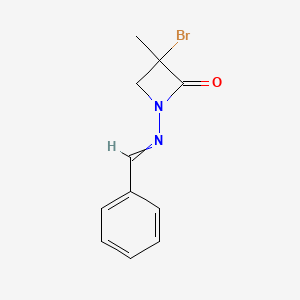
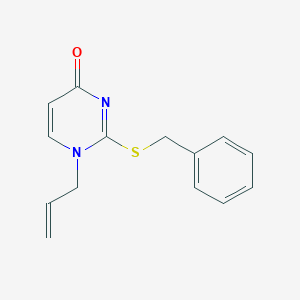
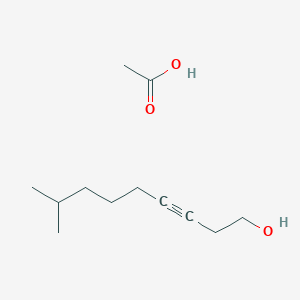
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
